[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol
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Overview
Description
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol is a chemical compound that features a pyrazole ring attached to an ethylamino group, which is further connected to a phenylmethanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Attachment of the Ethylamino Group: The pyrazole derivative is then reacted with an appropriate ethylamine derivative to introduce the ethylamino group.
Coupling with Phenylmethanol: Finally, the ethylamino-pyrazole intermediate is coupled with phenylmethanol under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can target the pyrazole ring or the phenylmethanol moiety, potentially yielding various reduced derivatives.
Substitution: The compound can participate in substitution reactions, especially at the aromatic ring, where electrophilic or nucleophilic substitution can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions to achieve desired substitutions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of halogens, nitro groups, or sulfonic acid groups.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biology
Biological Probes: Utilized in the development of probes for studying biological processes.
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes.
Medicine
Drug Development: Explored as a lead compound in the development of new pharmaceuticals.
Therapeutic Agents:
Industry
Material Science: Used in the development of new materials with specific properties.
Chemical Manufacturing: Employed in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of [2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular pathways, ultimately resulting in the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- [2-(1H-pyrazol-5-yl)ethylamino]benzyl alcohol
- [2-(1H-pyrazol-5-yl)ethylamino]phenol
- [2-(1H-pyrazol-5-yl)ethylamino]aniline
Uniqueness
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
[2-[1-(1H-pyrazol-5-yl)ethylamino]phenyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-9(11-6-7-13-15-11)14-12-5-3-2-4-10(12)8-16/h2-7,9,14,16H,8H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQYLHVQCLQOQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NN1)NC2=CC=CC=C2CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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